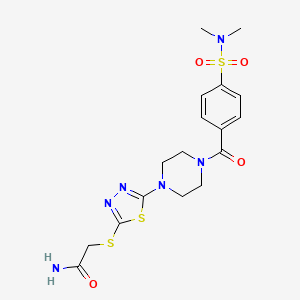![molecular formula C18H16FN3O2S B2452992 (2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide CAS No. 931315-63-8](/img/structure/B2452992.png)
(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2Z)-2-[(3-fluoro-4-methylphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide is a useful research compound. Its molecular formula is C18H16FN3O2S and its molecular weight is 357.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Several novel compounds within the family of pyrano[2,3-c]pyridine-3-carboxamides, which are structurally related to the specified chemical, have demonstrated significant antibacterial and antifungal activities. These compounds were synthesized through reactions involving pyridoxal hydrochloride and various N-arylcyanoacetamides, subsequently reacting with aromatic amines. The synthesized compounds have shown to possess comparable or even superior efficacy against bacterial and fungal strains to standard drugs, with MIC values in the range of 12.5-25 micrograms/mL (Zhuravel et al., 2005).
Anticancer Activity
Research has also explored the anticancer potential of pyrazole-1-carbothioamide nucleosides, synthesized through the condensation of specific derivatives with aldoses. These compounds have been screened against various human cancer cell lines, showing significant antiproliferative activity. One of the compounds demonstrated IC50 values close to the reference drug 5-fluorouracil against MCF-7, HepG2, and HCT-116 cancer cell lines. Molecular docking studies were utilized to compare the inhibitory capabilities of these compounds with established chemotherapy drugs, suggesting their potential as anticancer agents (Radwan et al., 2019).
Fluorescent Property for Biomarkers and Sensors
Another fascinating application involves the fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. These compounds, including those structurally related to the specified chemical, have been studied for their potential as biomarkers and photochemical sensors. The variations in the luminescent properties by substituents have been explored, with some compounds exhibiting enhanced fluorescence intensity, making them suitable for applications in bioimaging and sensing technologies (Velázquez-Olvera et al., 2012).
Corrosion Inhibition
The compound and its derivatives have also been investigated for their role in corrosion inhibition, particularly in protecting mild steel in acidic media. A synthesized heterocyclic compound demonstrated strong adsorption on the steel surface, significantly inhibiting corrosion. The adsorption followed the Langmuir adsorption isotherm, involving both chemisorption and physisorption mechanisms. This application highlights the potential of such compounds in industrial maintenance and protection against corrosion (Boudjellal et al., 2020).
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)imino-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-9-3-4-12(5-15(9)19)22-18-14(17(20)25)6-13-11(8-23)7-21-10(2)16(13)24-18/h3-7,23H,8H2,1-2H3,(H2,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZJZKOXKIPREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=NC=C3CO)C)C(=S)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,7-Diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B2452910.png)


![N-(2,4-dichlorophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2452914.png)


![methyl 3-((2-(3-fluoro-4-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2452917.png)


![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]quinoline](/img/structure/B2452925.png)

![(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B2452929.png)
![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 6-fluoropyridine-2-carboxylate](/img/structure/B2452932.png)
